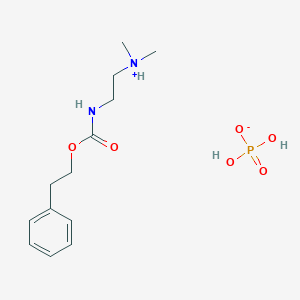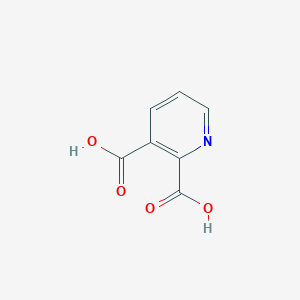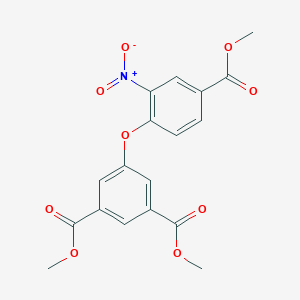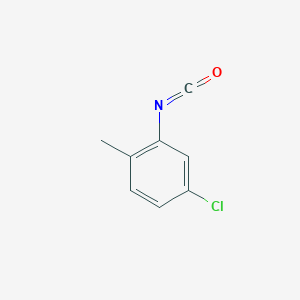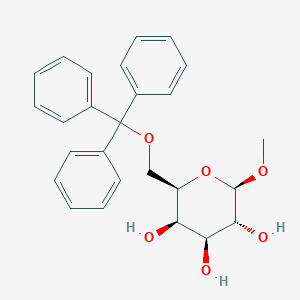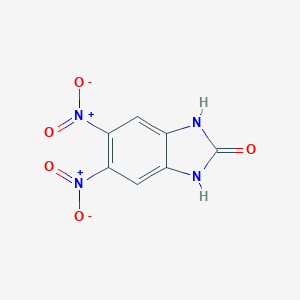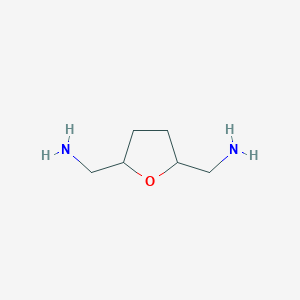
2,5-Bis(aminomethyl)tetrahydrofuran
Overview
Description
2,5-Bis(aminomethyl)tetrahydrofuran is an organic compound with the molecular formula C6H14N2O It is a derivative of tetrahydrofuran, featuring two aminomethyl groups attached to the 2 and 5 positions of the tetrahydrofuran ring
Mechanism of Action
Target of Action
It’s known that this compound includes amino groups as functional groups, which suggests it may interact with various biological targets .
Biochemical Pathways
The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran involves a sequence of dehydration–hydrogenation of 2,5-diformylfuran dioxime . This process is enhanced by the surface acidity on the HZSM-5 support . The high selectivity of this reaction is likely due to the controlled reaction pathway over Rh/HZSM-5 .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
It’s known that this compound is useful as epoxy resin curing agents or intermediate raw materials of compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic , suggesting that moisture in the environment could affect its stability. Furthermore, the compound’s synthesis involves a sequence of dehydration–hydrogenation , which could be influenced by temperature and pressure conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(aminomethyl)tetrahydrofuran can be synthesized through the reductive amination of 2,5-diformylfuran. The process involves the following steps:
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(aminomethyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form tetrahydrofuran derivatives with different functional groups.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Tetrahydrofuran derivatives with different functional groups.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
2,5-Bis(aminomethyl)tetrahydrofuran has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyurethanes, contributing to the development of new materials with unique properties.
Materials Science: The compound is explored for its potential in creating advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research is ongoing to investigate its potential as a building block for biologically active molecules and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(aminomethyl)furan: A similar compound with a furan ring instead of a tetrahydrofuran ring.
2,5-Bis(hydroxymethyl)tetrahydrofuran: Another derivative of tetrahydrofuran with hydroxymethyl groups instead of aminomethyl groups.
Uniqueness
2,5-Bis(aminomethyl)tetrahydrofuran is unique due to its combination of aminomethyl groups and a tetrahydrofuran ring, which imparts specific reactivity and properties that are valuable in polymer chemistry and materials science. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[5-(aminomethyl)oxolan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIPRQHXNUUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467021 | |
| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66918-21-6 | |
| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2,5-Bis(aminomethyl)tetrahydrofuran in material science?
A1: this compound is a valuable diamine monomer used in the synthesis of polyimides. [] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications, including aerospace components, microelectronics, and high-temperature coatings. [] The incorporation of this compound into the polyimide backbone can potentially influence the polymer's flexibility, solubility, and other properties.
Q2: How does the stereochemistry of this compound influence its use in supramolecular chemistry?
A2: The stereochemistry of this compound plays a crucial role in its application for synthesizing chiral macrocycles. The research highlights the use of enantiomerically pure (+)-(2S,5S)-trans-2,5-Bis(aminomethyl)tetrahydrofuran as a building block for creating a tetraazacrown ether with D4 symmetry. [] This specific configuration allows for the controlled assembly of a macrocycle with a defined shape and chirality, which is essential for applications in enantioselective catalysis, molecular recognition, and chiral separation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
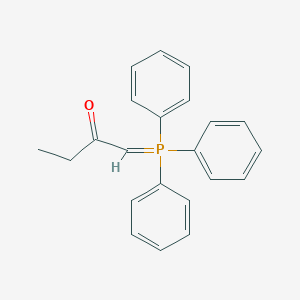
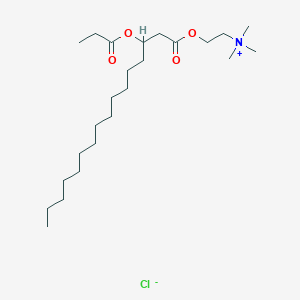
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
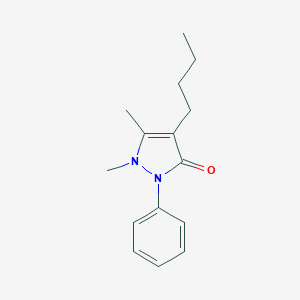
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
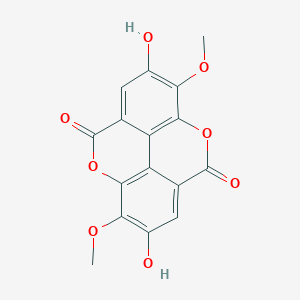

![5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
